TP-110 is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. While specific details about TP-110's molecular structure and composition are not widely documented, it is generally recognized for its role in catalysis and material science. The compound is often associated with studies involving platinum (Pt) surfaces, particularly the Pt(110) facet, which is known for its distinctive electronic properties and catalytic efficiency in reactions like hydrogen evolution.
Additionally, TP-110 has been implicated in the Tafel reaction mechanism during hydrogen evolution reactions, where it serves as a rate-determining step. This suggests that TP-110 may facilitate the conversion of hydrogen ions into molecular hydrogen under specific conditions .
The synthesis of TP-110 typically involves advanced chemical techniques aimed at enhancing its catalytic properties. Common methods include:
These synthesis methods are crucial for tailoring the physical and chemical properties of TP-110 to meet specific application requirements.
TP-110 finds applications across various domains:
The versatility of TP-110 makes it a subject of ongoing research aimed at expanding its applications.
Interaction studies involving TP-110 have focused on its behavior in different environments, particularly how it interacts with gases like carbon monoxide and oxygen. These studies reveal that the surface characteristics of TP-110 can significantly influence catalytic performance . Furthermore, understanding these interactions helps optimize conditions for reactions such as hydrogen evolution, making TP-110 a valuable catalyst in energy-related applications.
Several compounds share similarities with TP-110, particularly in their catalytic roles or structural characteristics. Here are some notable examples:
Compound | Key Features | Unique Aspects |
---|---|---|
Platinum (Pt) | Base metal used extensively in catalysis | High stability and reactivity |
Palladium (Pd) | Similar catalytic properties to platinum | Often more selective in reactions |
Rhodium (Rh) | Effective in hydrogenation reactions | Higher resistance to poisoning |
Nickel (Ni) | Used as a catalyst for hydrogenation | Less expensive alternative to platinum |
TP-110 stands out due to its specific interactions at the Pt(110) facet, which enhances its catalytic efficiency compared to other noble metals under similar conditions .
TP-110 possesses the molecular formula C37H41N3O6, indicating a complex organic structure containing 37 carbon atoms, 41 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms [4]. The compound exhibits a molecular weight of 623.738 daltons, which places it in the category of medium-sized pharmaceutical molecules [4]. The exact mass of TP-110 is reported as 623.30 daltons, demonstrating high precision in mass determination [4].
Elemental analysis reveals the following composition: carbon accounts for 71.25% by weight, hydrogen contributes 6.63%, nitrogen represents 6.74%, and oxygen comprises 15.39% of the total molecular weight [4]. These percentages correspond to the theoretical values calculated from the molecular formula, confirming the structural integrity of the compound.
Element | Percentage (%) | Number of Atoms |
---|---|---|
Carbon | 71.25 | 37 |
Hydrogen | 6.63 | 41 |
Nitrogen | 6.74 | 3 |
Oxygen | 15.39 | 6 |
The complete IUPAC name for TP-110 is (2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide [4]. This systematic nomenclature reflects the compound's complex peptide-like structure with multiple chiral centers and aromatic substituents.
The nomenclature indicates the presence of two chiral centers designated as (2S) configuration, highlighting the stereochemical importance of the molecule [4]. The name reveals structural components including two 4-methoxyphenyl groups, a naphthalen-1-yl moiety, and a 3-methylbutanamide backbone [4]. These structural elements contribute to the compound's specific biological activity and chemical properties.
Alternative names for TP-110 include Tyropeptin A7, reflecting its derivation from the natural product tyropeptin A [4]. The compound is also referenced as TP110 or TP 110 in various scientific literature [4].
TP-110 is uniquely identified by the Chemical Abstracts Service (CAS) registry number 688737-95-3 [2] [4]. This CAS number serves as the definitive identifier for the compound in chemical databases and regulatory systems worldwide. The assignment of this specific CAS number ensures unambiguous identification of TP-110 in scientific literature and commercial applications.
The compound's registration in chemical databases facilitates its identification across multiple platforms and ensures consistency in nomenclature and structural representation [2] [4]. The CAS registry system provides a standardized method for cataloging and retrieving information about TP-110's chemical and physical properties.
TP-110 exhibits a complex molecular architecture characterized by multiple aromatic rings, peptide bonds, and defined stereochemical centers [3] [20] [21]. The compound contains two 4-methoxyphenyl groups that contribute to its hydrophobic character and potential biological interactions [21]. The presence of a naphthalen-1-yl moiety enhances the compound's aromatic character and provides additional binding interactions with target proteins [21].
The stereochemistry of TP-110 is defined by two chiral centers, both exhibiting (2S) configuration [4]. This specific stereochemical arrangement is crucial for the compound's biological activity, as demonstrated by structure-activity relationship studies of tyropeptin derivatives [20] [21]. The compound's three-dimensional structure allows for specific interactions with the chymotrypsin-like active site of the proteasome [20] [21].
The molecular structure incorporates multiple amide bonds, creating a peptide-like backbone that contributes to the compound's stability and binding affinity [3] [21]. The O-methylation of the tyrosine residues distinguishes TP-110 from its parent compound tyropeptin A, resulting in enhanced selectivity for proteasome inhibition [21].
TP-110 appears as a white solid powder under standard conditions [4]. The compound demonstrates limited water solubility but exhibits good solubility in dimethyl sulfoxide (DMSO), which is commonly used as a solvent for biological assays [4]. This solubility profile is consistent with the compound's hydrophobic nature due to the presence of multiple aromatic rings and methoxy substituents.
Storage conditions for TP-110 require careful consideration to maintain compound stability [4]. The recommended storage temperature is -20°C for long-term preservation, with short-term storage acceptable at 0-4°C [4]. The compound should be stored in dry conditions and protected from light to prevent degradation [4].
The stability profile of TP-110 indicates a shelf life exceeding two years when stored under appropriate conditions [4]. The compound demonstrates sufficient stability for biological applications when dissolved in DMSO and stored at appropriate temperatures [4].
Property | Value |
---|---|
Appearance | White solid powder |
Water solubility | Insoluble |
DMSO solubility | Soluble |
Storage temperature | -20°C (long-term), 0-4°C (short-term) |
Shelf life | >2 years |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about TP-110, particularly regarding the arrangement of protons and carbon atoms within the molecule [14] [15]. The compound's complex structure, containing multiple aromatic systems and chiral centers, generates characteristic NMR signatures that facilitate structural confirmation and purity assessment.
Proton NMR (1H NMR) analysis of TP-110 reveals distinct chemical shift patterns corresponding to the aromatic protons of the methoxyphenyl and naphthyl groups [15]. The methoxy substituents produce characteristic singlet signals in the aliphatic region, while the aromatic protons appear in the downfield region typical of substituted benzene rings [15]. The peptide backbone protons exhibit chemical shifts consistent with amide-containing structures.
Carbon-13 NMR (13C NMR) spectroscopy provides complementary information about the carbon framework of TP-110 [15]. The aromatic carbons exhibit chemical shifts in the range typical of substituted aromatic systems, while the carbonyl carbons of the amide groups appear in the characteristic downfield region [15]. The stereochemical configuration of the chiral centers can be assessed through analysis of coupling patterns and chemical shift differences.
Mass spectrometry analysis of TP-110 confirms the molecular weight and provides fragmentation patterns that support structural characterization [16] [18]. The molecular ion peak appears at m/z 623.738, corresponding to the calculated molecular weight of the compound [4]. High-resolution mass spectrometry techniques provide accurate mass measurements that confirm the molecular formula C37H41N3O6.
Tandem mass spectrometry (MS/MS) generates characteristic fragmentation patterns that reveal structural information about TP-110 [16] [18]. The compound undergoes predictable fragmentation at the amide bonds, producing daughter ions that correspond to the individual structural components [18]. The presence of methoxyphenyl fragments and naphthyl-containing ions provides additional confirmation of the compound's structure.
The mass spectrometric behavior of TP-110 is consistent with other peptide-like compounds containing aromatic substituents [16] [18]. The fragmentation patterns observed in MS/MS analysis support the proposed structure and can be used for compound identification and purity assessment.
Infrared (IR) spectroscopy provides information about the functional groups present in TP-110 and their molecular environment [17] [19]. The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups within the molecule, including amide carbonyls, aromatic C-H stretches, and C-O stretches from the methoxy groups.
The amide carbonyl stretching vibrations appear in the region around 1650-1680 cm⁻¹, indicating the presence of secondary amide groups within the peptide backbone [17] [19]. The aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear around 2800-3000 cm⁻¹ [17] [19]. The methoxy C-O stretching vibrations contribute to the complex fingerprint region of the spectrum.
The IR spectroscopic profile of TP-110 is consistent with its proposed structure and provides a rapid method for compound identification and quality control [17] [19]. The characteristic absorption patterns can be used to confirm the presence of key functional groups and to assess the purity of synthetic preparations.
Spectroscopic Method | Key Features |
---|---|
1H NMR | Aromatic protons (6.5-8.0 ppm), methoxy protons (3.7-3.9 ppm) |
13C NMR | Aromatic carbons (110-160 ppm), carbonyl carbons (170-175 ppm) |
Mass Spectrometry | Molecular ion m/z 623.738, characteristic fragmentation |
IR Spectroscopy | Amide C=O stretch (1650-1680 cm⁻¹), aromatic C-H (3000-3100 cm⁻¹) |
The synthesis of TP-110 originates from the natural product tyropeptin A, which was first isolated from the culture broth of Kitasatospora species MK993-dF2 [1] [2]. Tyropeptin A represents a tripeptide aldehyde with the structure isovaleryl-L-tyrosyl-L-valyl-DL-tyrosinal [1] [2]. The development of TP-110 as a synthetic derivative was driven by structure-based design approaches aimed at enhancing the inhibitory potency against the mammalian 20S proteasome [3] [4].
The initial synthetic approach involved constructing a structural model of tyropeptin A bound to the chymotrypsin-like catalytic site of the mammalian 20S proteasome [3] [4]. Based on these modeling experiments, several derivatives were designed and synthesized. Among the synthesized derivatives, TP-110 emerged as a lead compound that specifically inhibited the chymotrypsin-like activity with an IC50 value of 0.0063 μM, demonstrating superior potency compared to the parent aldehyde compound [5].
The synthetic strategy employs a convergent approach where the peptide backbone is assembled through standard peptide coupling reactions, followed by specific modifications at key positions to enhance biological activity [3] [6]. The synthesis typically begins with protected amino acid building blocks, which are sequentially coupled using established peptide synthesis methodologies.
The synthesis of TP-110 relies on several critical precursors and intermediates. The primary building blocks include protected tyrosine derivatives, valine residues, and specialized aldehyde or boronic acid functionalities at the C-terminus [7] [8].
Key intermediates in the synthesis include Boc-protected dipeptide fragments and tripeptide intermediates with appropriate protecting groups [9]. For boronic acid derivatives of TP-110, the synthesis involves the incorporation of aminoboronic acid moieties, which serve as bioisosteres of the original aldehyde functionality [7] [8]. These boronic acid intermediates are particularly challenging to handle due to their inherent lability and susceptibility to hydrolysis.
The preparation of these intermediates requires careful attention to reaction conditions and protecting group strategies. Specifically, the synthesis involves the use of Boc-Tyr(Me)-Val-OH as a key dipeptide intermediate, which is then coupled to aminoboronic acid components using coupling reagents such as WSC·HCl [9]. The aminoboronic acid moieties are typically prepared as pinacol esters to enhance stability during synthetic manipulations [10].
The primary mechanism of action for TP-110 involves the formation of a covalent adduct with the catalytic threonine residue (Thr1) of the proteasome β5 subunit [11] [12]. In the case of aldehyde derivatives, this involves hemiacetal formation, while boronic acid derivatives form tetrahedral boronate complexes with the hydroxyl group of the N-terminal threonine residue [12] [13].
Several significant synthetic challenges arise during TP-110 synthesis. The most prominent challenge involves the lability of the aminoboronic acid moiety in boronic acid derivatives [7] [8]. This lability necessitates careful design of the deprotection and coupling sequence to prevent decomposition of the boronic acid functionality. The aminoboronic acid group is particularly susceptible to hydrolysis under both acidic and basic conditions, requiring the use of mild reaction conditions and protective strategies.
Another major challenge involves maintaining the stereochemical integrity of the peptide backbone during synthesis. The peptide contains multiple chiral centers, and racemization can occur during coupling reactions, particularly under basic conditions [2]. This requires the use of racemization-suppressing coupling reagents and careful optimization of reaction conditions.
The aldehyde functionality in the parent tyropeptin A compounds also presents synthetic challenges due to its electrophilic nature and tendency to undergo side reactions [14]. This has led to the development of aldehyde-masking strategies and late-stage deprotection protocols to reveal the aldehyde functionality only when needed.
Liquid-liquid partition chromatography has emerged as a particularly powerful tool for the purification of TP-110 boronic acid derivatives [7] [8]. This technique is especially valuable for compounds of this class due to its ability to handle the labile aminoboronic acid moiety under mild conditions. The method relies on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous phase and an organic phase.
The success of liquid-liquid partition chromatography for TP-110 derivatives stems from the unique physicochemical properties of these compounds. The boronic acid moiety can exist in different ionization states depending on pH, which affects its partitioning behavior between phases [15]. By carefully selecting the pH and composition of the two phases, selective separation of TP-110 derivatives from synthetic impurities and side products can be achieved.
The technique offers several advantages over traditional solid-phase chromatography methods. It avoids the use of silica-based stationary phases, which can cause decomposition of labile boronic acid groups through interaction with surface silanols. Additionally, the mild conditions employed in liquid-liquid partition chromatography help preserve the integrity of the aminoboronic acid functionality throughout the purification process.
Beyond liquid-liquid partition chromatography, several other separation methodologies are employed in the purification of TP-110 and related compounds. High-performance liquid chromatography (HPLC) using reverse-phase columns provides high-resolution separation for analytical and small-scale preparative applications [16]. However, care must be taken to use appropriate mobile phase conditions that do not promote decomposition of the boronic acid moiety.
Column chromatography using silica gel remains a standard technique for intermediate purification steps, particularly for compounds that do not contain the labile boronic acid functionality [17]. Flash chromatography can be employed for rapid purification of peptide intermediates, though gradient elution systems must be carefully optimized to achieve adequate separation.
Crystallization techniques are often employed as final purification steps to obtain TP-110 derivatives in high purity [18]. The crystallization conditions must be optimized for each specific derivative, taking into account factors such as solvent polarity, temperature, and the presence of additives that may influence crystal formation.
Extensive structure-activity relationship studies have been conducted on TP-110 and related tyropeptin derivatives to understand the molecular determinants of proteasome inhibitory activity [4] [10]. These studies have revealed critical insights into the structural features required for potent and selective inhibition of the chymotrypsin-like activity of the 20S proteasome.
The SAR studies demonstrate that modifications at the P2 position, corresponding to the valine residue in the original tyropeptin A structure, have minimal impact on biological activity [10]. Replacement of the isopropyl side chain with hydrogen or methyl groups resulted in negligible effects on both proteasome inhibition and cytotoxicity. This finding suggests that the P2 pocket of the proteasome can accommodate various sizes of substituents without significant loss of binding affinity.
In contrast, modifications at the P3 position, corresponding to the tyrosine residue, have profound effects on activity and selectivity [4] [10]. The introduction of aromatic substitutions, particularly phenoxy groups, has been shown to enhance inhibitory activity. Among the derivatives tested, 3-phenoxyphenylacetamide substitutions at the N-terminal acyl moiety and 3-fluoro picolinamide derivatives displayed the most potent inhibitory activity toward the chymotryptic activity of the proteasome [10].
The conversion of the C-terminal aldehyde to a boronic acid represents one of the most significant modifications in terms of enhancing potency. Boronic acid derivatives consistently show enhanced inhibitory activity compared to their aldehyde counterparts, with some derivatives demonstrating more than 100-fold improvement in potency [7] [12]. This enhancement is attributed to the stronger binding affinity of the boronic acid moiety for the catalytic threonine residue through the formation of a stable tetrahedral boronate complex.
The synthesis of boronic acid derivatives of TP-110 represents a significant advancement in proteasome inhibitor development [7] [12] [10]. These derivatives are designed to enhance the inhibitory potency while maintaining selectivity for the chymotrypsin-like activity of the proteasome. The synthetic approach to these derivatives involves several key strategies and methodologies.
The preparation of aminoboronic acid building blocks typically begins with the synthesis of α-amino boronic acid precursors [13] [19]. These precursors are commonly prepared as pinacol esters to enhance their stability during synthetic manipulations and storage. The pinacol ester serves as a protecting group that can be removed under mild acidic conditions to reveal the free boronic acid functionality.
A convergent synthetic strategy is employed where the boronic acid moiety is introduced at a late stage in the synthesis [13]. This approach minimizes the exposure of the labile boronic acid group to potentially harsh reaction conditions during peptide assembly. The key steps involve the coupling of protected dipeptide fragments with appropriately functionalized aminoboronic acid derivatives using standard peptide coupling reagents.
The coupling reactions typically employ reagents such as WSC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of suitable bases [9] [20]. These coupling conditions must be carefully optimized to achieve efficient amide bond formation while minimizing racemization and decomposition of the boronic acid functionality.
The deprotection sequence for boronic acid derivatives requires particular attention to the order of operations [7] [8]. The pinacol protecting group is typically removed using mild acidic conditions, such as treatment with dilute hydrochloric acid or trifluoroacetic acid. This deprotection must be performed under conditions that do not promote decomposition of other functional groups within the molecule.
Advanced synthetic approaches have also explored the use of flow chemistry techniques for the preparation of boronic acid derivatives [20]. These methods offer advantages in terms of precise control over reaction conditions and improved safety when handling potentially hazardous reagents. The continuous flow approach can also facilitate the rapid screening of reaction conditions and the scale-up of promising synthetic routes.